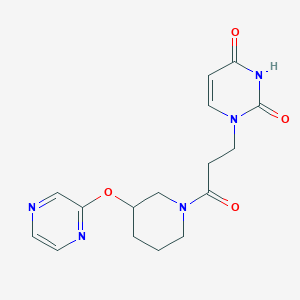![molecular formula C23H15ClF2N2OS B2805706 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 338957-30-5](/img/structure/B2805706.png)
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide, also known as CTP-DFA, is a small molecule drug that has been studied for its potential therapeutic applications. It is a novel compound that was first synthesized in the laboratory of Dr. Robert A. Walker at the University of California, San Diego in 2006. CTP-DFA is a member of the thiazol-based family of compounds, which are known for their ability to modulate various biological processes. This compound has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. CTP-DFA has also been studied for its potential to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research on similar compounds has provided insights into their structural characteristics and intermolecular interactions. For instance, studies have detailed the orientation of chlorophenyl and thiazole rings and how molecules are linked via intermolecular interactions forming specific structural chains or arrays. These structural analyses contribute to understanding the chemical behavior and potential reactivity of these compounds (Saravanan et al., 2016), (Boechat et al., 2011).
Synthesis and Antibacterial Activities
Several studies have focused on synthesizing novel derivatives and evaluating their antibacterial activities. The synthetic methodologies often involve the reaction of specific acetamides with other chemical entities, resulting in compounds with moderate to good activity against various gram-positive and gram-negative bacteria. These findings highlight the potential of these compounds in developing new antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).
Anticancer Potential
Research has also been conducted on the synthesis of thiazole and thiadiazole derivatives to evaluate their potential as anticancer agents. These studies involve assessing the cytotoxic activities of the synthesized compounds against various cancer cell lines. Some compounds have exhibited significant anticancer activity, suggesting their role in apoptosis induction and potential application in cancer therapy (Ekrek et al., 2022).
Photochemical and Thermochemical Properties
The photochemical and thermochemical properties of related compounds have been studied, analyzing their potential application in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Such research indicates the versatility of these compounds beyond biological applications, showing their potential in materials science and renewable energy technologies (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-19-11-10-15(25)12-18(19)26/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLWXXNFWVNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

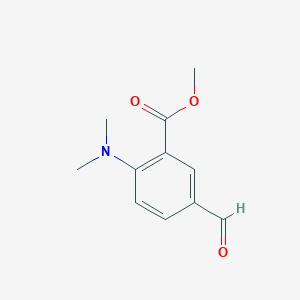

![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)
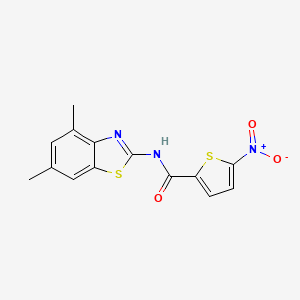
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)
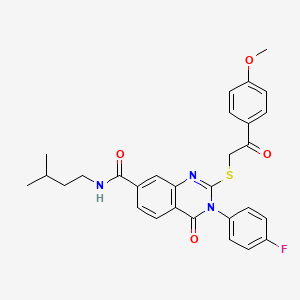
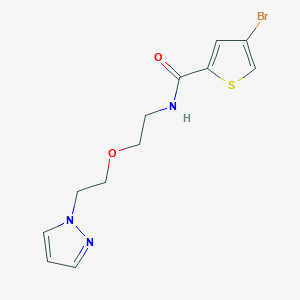
![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)
![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
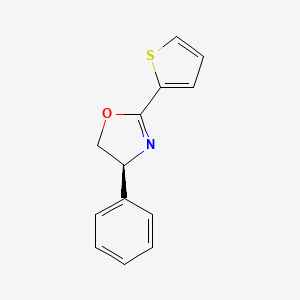
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
